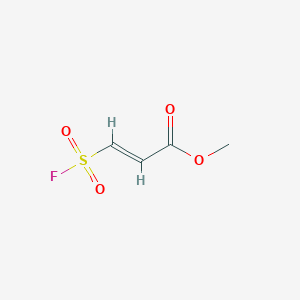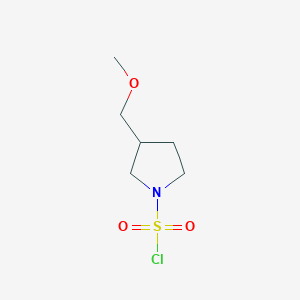
Methyl-(2E)-3-(Fluorsulfonyl)prop-2-enoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl (2E)-3-sulfoprop-2-enoate derivatives involves complex organic synthesis techniques. Studies by Murugavel et al. (2016, 2017) and others have detailed the synthesis of closely related sulfonamide derivatives, highlighting the importance of crystal structure analysis, spectral investigations, and DFT computations in understanding these compounds (Murugavel, Velan, Kannan, & Bakthadoss, 2016); (Murugavel, Velan, Kannan, & Bakthadoss, 2017).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using single-crystal X-ray diffraction, FTIR, 1H NMR, 13C NMR, and DFT methods. The studies have confirmed the presence of intermolecular C–H…O hydrogen bonds forming a two-dimensional supramolecular network, as well as provided detailed insights into the vibrational assignments and molecular geometry (Murugavel et al., 2016).
Chemical Reactions and Properties
Research on these sulfonamide derivatives also touches upon their chemical reactivity, including their potential bioactive properties. The studies demonstrate how the molecular docking and biological activity analyses contribute to understanding the compound's reactivity and stability. These reactions are crucial for assessing the compound's application in various fields, including medicinal chemistry (Murugavel et al., 2016).
Physical Properties Analysis
The synthesis and characterization of these compounds lay the groundwork for analyzing their physical properties. The crystal growth techniques and the DFT computational approaches help in predicting the NLO, MEP, Mulliken, thermodynamic properties, and the HOMO-LUMO energy gap, providing a comprehensive understanding of the compound's physical characteristics.
Chemical Properties Analysis
The chemical properties, including the global chemical reactivity descriptors, have been calculated to predict the compounds' stability and reactivity. These studies utilize DFT methods and NBO analysis to explore the charge delocalization and hyperconjugative interactions within the molecule, offering valuable insights into its chemical behavior and potential applications (Murugavel et al., 2017).
Wissenschaftliche Forschungsanwendungen
Fluoreszenzstudien und duale Fluoreszenzmechanismen
Fluoreszenz ist ein faszinierendes Phänomen mit Anwendungen in verschiedenen Bereichen. Während sich die meisten Forschungsarbeiten auf den ersten angeregten Zustand konzentrieren, ist es ebenso wichtig, die Fluoreszenz durch höhere angeregte Zustände zu verstehen und zu kontrollieren . So trägt “Methyl-(2E)-3-(Fluorsulfonyl)prop-2-enoat” bei:
Organische Synthese und C–H-Funktionalisierung
“this compound” kann als vielseitiger Baustein in der organischen Synthese dienen. Eine bemerkenswerte Anwendung ist seine Beteiligung an C–H-Funktionalisierungsreaktionen. Zum Beispiel:
- Rhodium-katalysierte C–H-Aktivierung: Rhodiumkomplexe können die Kupplung von Phenylhydrazinen mit 1-Alkinylcyclobutanolen katalysieren, was zur Bildung verschiedener 1H-Indazole führt. Dieser Reaktionsweg beruht auf der Spaltung einer Csp–Csp-Dreifachbindung in Alkinylcyclobutanol .
Eigenschaften
IUPAC Name |
methyl (E)-3-fluorosulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDSVEHBHWPDFP-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)



![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)
![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)
![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)



